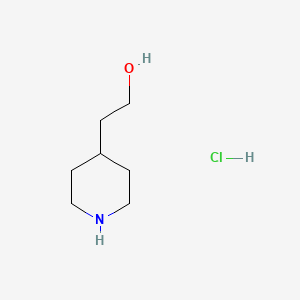

2-(Piperidin-4-yl)ethanol hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-piperidin-4-ylethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c9-6-3-7-1-4-8-5-2-7;/h7-9H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNODHQJYXZSBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599768 | |

| Record name | 2-(Piperidin-4-yl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90747-17-4 | |

| Record name | 2-(Piperidin-4-yl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Piperidin-4-yl)ethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Piperidin-4-yl)ethanol hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(Piperidin-4-yl)ethanol Hydrochloride

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring and a primary alcohol, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules.[1][2] The piperidine moiety is a common scaffold in many pharmaceuticals, and the ethanol side chain provides a convenient handle for further chemical modifications. This guide provides an in-depth overview of the primary synthetic pathways for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties:

-

IUPAC Name: 2-(piperidin-4-yl)ethanol;hydrochloride[3]

-

CAS Number: 90747-17-4[3]

-

Molecular Formula: C7H16ClNO[3]

-

Molecular Weight: 165.66 g/mol [3]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various experimental and pharmaceutical formulations.[4]

Significance and Applications in Pharmaceutical Research:

2-(Piperidin-4-yl)ethanol and its derivatives are key intermediates in the synthesis of a diverse array of therapeutic agents. They are particularly prominent in the development of drugs targeting the central nervous system (CNS), including potential treatments for neurological disorders like Parkinson's disease and schizophrenia.[4] The structural motif is also explored for creating compounds with analgesic, anti-inflammatory, and antiviral properties.[4][]

Key Synthetic Pathways

Several synthetic routes to 2-(Piperidin-4-yl)ethanol have been developed, each with its own advantages and limitations. The choice of a particular pathway often depends on the availability of starting materials, desired scale of production, and cost-effectiveness.

Pathway 1: Catalytic Hydrogenation of 2-(Pyridin-4-yl)ethanol

This is a common and industrially viable method for the synthesis of 2-(Piperidin-4-yl)ethanol.[6] The process involves the reduction of the aromatic pyridine ring of 2-(pyridin-4-yl)ethanol to the corresponding piperidine ring using a heterogeneous catalyst and hydrogen gas.

Mechanistic Overview:

The catalytic hydrogenation of a pyridine ring is a complex process involving the stepwise addition of hydrogen atoms to the aromatic system. The reaction typically proceeds through partially hydrogenated intermediates, and the choice of catalyst and reaction conditions is crucial to achieve high selectivity and yield.

Catalyst Selection and Comparison:

Several noble metal catalysts have been employed for the hydrogenation of pyridine derivatives, including:

-

Ruthenium (Ru): Ruthenium-based catalysts, such as ruthenium dioxide, are effective for this transformation.[7]

-

Rhodium (Rh): Rhodium on carbon (Rh/C) is another active catalyst for pyridine ring hydrogenation.[7]

-

Palladium (Pd): Palladium on carbon (Pd/C) can also be used, although it may sometimes be less effective than Ru or Rh for this specific transformation.[7]

The choice of catalyst can influence the reaction rate, selectivity, and the potential for side reactions. For instance, some catalysts may promote N-alkylation if certain alcohols are used as solvents.[7]

Detailed Experimental Protocol:

The following is a general procedure for the catalytic hydrogenation of 2-(pyridin-4-yl)ethanol:

-

A pressure reactor is charged with 2-(pyridin-4-yl)ethanol and a suitable solvent (e.g., methanol, ethanol, or water).

-

The chosen catalyst (e.g., 5% Ru/C or 5% Rh/C) is added to the mixture.

-

The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas to the desired pressure.

-

The reaction mixture is stirred and heated to the appropriate temperature for a specified duration.

-

After the reaction is complete, the reactor is cooled, and the pressure is carefully released.

-

The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude 2-(piperidin-4-yl)ethanol.

Process Optimization and Byproduct Formation:

To minimize the formation of byproducts such as N-methylated piperidines, it is important to carefully control the reaction temperature and catalyst loading.[7] The addition of another amine to the reaction mixture has been shown to suppress N-alkylation side reactions.[7]

Logical Relationship Diagram for Catalytic Hydrogenation

Caption: N-Protected Intermediate Pathway.

Pathway 4: Alkylation of Piperidine with Ethylene Oxide

This method represents a more direct approach where piperidine is reacted with ethylene oxide to introduce the 2-hydroxyethyl group. However, this reaction can be challenging to control and may lead to a mixture of products, including N-alkylation and polyethoxylation.

[1]### 3. Final Step: Hydrochloride Salt Formation

If the synthesis yields the free base of 2-(piperidin-4-yl)ethanol, the final step is the formation of the hydrochloride salt.

Procedure and Stoichiometry:

-

The free base is dissolved in a suitable solvent, such as isopropanol or diethyl ether.

-

A stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent) is added to the solution with stirring.

-

The hydrochloride salt typically precipitates out of the solution.

-

The solid is collected by filtration, washed with a cold solvent, and dried under vacuum.

Data Summary and Comparison

| Synthetic Pathway | Starting Material | Key Reagents | Advantages | Disadvantages |

| Catalytic Hydrogenation | 2-(Pyridin-4-yl)ethanol | H2, Ru/C, Rh/C, or Pd/C | Industrially scalable, high yield | Requires high-pressure equipment, potential for side reactions |

| Reduction of Ester | Ethyl 2-(piperidin-4-yl)acetate | LiAlH4 | High yield, well-established reaction | LiAlH4 is pyrophoric and requires careful handling |

| Reduction of Carboxylic Acid | 4-Piperidineacetic acid | LiAlH4 | Direct reduction | LiAlH4 is pyrophoric and requires careful handling |

| N-Protected Intermediate | N-Boc-piperidine derivative | Boc anhydride, reducing agents, HCl | High selectivity, avoids side reactions | Multi-step process, adds protection/deprotection steps |

| Alkylation of Piperidine | Piperidine | Ethylene oxide | Direct, fewer steps | Difficult to control, potential for multiple products |

Conclusion

The synthesis of this compound can be achieved through several effective pathways. The catalytic hydrogenation of 2-(pyridin-4-yl)ethanol is a preferred method for large-scale production due to its efficiency. For laboratory-scale synthesis, the reduction of 4-substituted piperidine precursors using lithium aluminum hydride or the use of N-protected intermediates offer reliable and high-yielding routes. The selection of the optimal synthetic strategy will depend on factors such as the scale of the reaction, available resources, and the desired purity of the final product.

References

-

MySkinRecipes. 2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride. [Link]

-

Royal Society of Chemistry. Transfer hydrogenation of pyridinium and quinolinium species using ethanol as a hydrogen source to access saturated N-heterocycles. [Link]

-

AIR Unimi. Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol. [Link]

- Google Patents. Process for preparing 2-piperidineethanol compounds.

-

MDPI. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

-

National Institutes of Health. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. [Link]

-

DTIC. Piperidine Synthesis. [Link]

-

PubChem. This compound. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C7H16ClNO | CID 19773564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride [myskinrecipes.com]

- 6. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]

physicochemical properties of 2-(Piperidin-4-yl)ethanol hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 2-(Piperidin-4-yl)ethanol Hydrochloride

Introduction

This compound is a heterocyclic organic compound that serves as a critical intermediate and building block in modern medicinal chemistry and drug development. Its structure, featuring a piperidine ring substituted at the 4-position with a hydroxyethyl group and presented as a hydrochloride salt, offers a unique combination of a secondary amine and a primary alcohol. This bifunctionality makes it a versatile synthon for creating more complex molecules with potential therapeutic applications, including novel antimycotics and other biologically active agents.[1][2]

This technical guide provides a comprehensive exploration of the core . Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to offer insights into the causality behind analytical methodologies and the implications of each property for practical application.

Chemical Identity and Molecular Structure

A precise understanding of the compound's identity is the foundation for all subsequent scientific investigation. The key identifiers and structural details are summarized below.

| Property | Value | Reference |

| Chemical Name | This compound | [3] |

| Synonyms | 4-Piperidineethanol hydrochloride | [3] |

| CAS Number | 90747-17-4 | [3] |

| Molecular Formula | C₇H₁₆ClNO | [3] |

| Molecular Weight | 165.66 g/mol | [3] |

| Parent Compound | 4-Piperidineethanol (CAS: 622-26-4) | [3][4] |

| Component Parts | 4-Piperidineethanol, Hydrochloric Acid | [3] |

The molecule consists of a saturated six-membered heterocycle (piperidine) where the nitrogen atom is protonated, forming a secondary ammonium salt with a chloride counter-ion. The 2-hydroxyethyl group at the C4 position provides a primary alcohol functionality, which is a key site for further chemical modification.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The bulk properties of a compound dictate its behavior in various environments, which is critical for everything from reaction setup to formulation development.

| Property | Value | Significance |

| Appearance | White to off-white solid | Purity indicator, handling considerations |

| Melting Point | Data not available in searched sources; expected to be significantly higher than the free base (36-40 °C)[5] due to ionic character. | Defines solid-state stability and purity. |

| Solubility | Expected to be highly soluble in water and lower alcohols; low solubility in nonpolar organic solvents. | Crucial for solvent selection in synthesis, purification, and formulation. |

| pKa | The pKa of the piperidinium ion is anticipated to be ~11, typical for secondary ammonium salts. | Governs the ionization state in solution, impacting solubility, reactivity, and biological absorption. |

Solubility Profile

The hydrochloride salt form dramatically influences the solubility profile compared to its parent free base, 4-piperidineethanol. The presence of the charged piperidinium ion and the chloride counter-ion allows for strong ion-dipole interactions with polar protic solvents like water.

-

Aqueous Solubility: High. The ionic nature ensures ready dissolution in water, which is advantageous for creating aqueous stock solutions and for certain reaction conditions.

-

Organic Solubility: Soluble in polar organic solvents like methanol and ethanol. Sparingly soluble or insoluble in nonpolar solvents such as hexanes, toluene, and diethyl ether. This differential solubility is the cornerstone of effective extraction and precipitation-based purification methods.

Acidity Constant (pKa)

The pKa of the protonated piperidine nitrogen is a critical parameter. It defines the pH at which the compound exists as a 50:50 mixture of its protonated (charged, water-soluble) and deprotonated (neutral, more lipophilic) forms. For a secondary piperidinium ion, this value is typically in the range of 10.5-11.5. This has profound implications:

-

In Drug Development: It dictates how the compound will behave in physiological environments. At physiological pH (~7.4), it will exist almost exclusively in its protonated, charged form, affecting its ability to cross cell membranes.

-

In Chemical Synthesis: The pKa value is essential for reaction planning. To deprotonate the amine for N-alkylation or N-acylation reactions, a base with a conjugate acid pKa significantly higher than 11 must be used. Conversely, to ensure it remains as the salt, the pH must be kept well below the pKa.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an empirical fingerprint of the molecule, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework. For the hydrochloride salt, the spectra will show distinct features compared to the free base.

-

¹H NMR: Protons on the carbons adjacent to the positively charged nitrogen (positions 2, 6) will be deshielded and shifted downfield (to a higher ppm value) compared to the free base. The N-H protons will appear as a broad signal, and its chemical shift can be concentration and solvent-dependent. The signals for the hydroxyethyl sidechain will also be present.

-

¹³C NMR: Similar to the proton spectrum, the carbon atoms adjacent to the ammonium center (C2, C6) will experience a downfield shift due to the inductive effect of the positive charge.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by their characteristic vibrational frequencies.

-

Key Expected Peaks:

-

O-H Stretch: A broad band in the region of 3400-3200 cm⁻¹, characteristic of the alcohol hydroxyl group.

-

N⁺-H₂ Stretch: A broad, strong band typically appearing between 2700-2400 cm⁻¹, which is a hallmark of a secondary ammonium salt. This often appears as a series of bands in this region.

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (2950-2850 cm⁻¹) corresponding to the aliphatic C-H bonds of the piperidine ring and ethyl chain.

-

C-O Stretch: A peak in the 1260-1050 cm⁻¹ region, indicating the primary alcohol.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

-

Ionization Technique: Electrospray ionization (ESI) in positive ion mode is ideal for this pre-charged molecule.

-

Expected Mass: The mass spectrometer will detect the cationic portion of the molecule, which is the protonated free base [M+H]⁺. Therefore, the primary ion observed will have an m/z value corresponding to the mass of C₇H₁₅NO (129.20 g/mol ).[6]

-

Fragmentation: The fragmentation pattern can help confirm the structure. Common fragmentation pathways for piperidine alkaloids include the loss of water from the hydroxyethyl group and cleavages of the piperidine ring.[7][8]

Experimental Methodologies

The trustworthiness of physicochemical data hinges on robust and well-controlled experimental protocols. The following sections detail standard methodologies for determining the key properties of this compound.

Protocol for Melting Point Determination

Objective: To determine the temperature range over which the compound transitions from a solid to a liquid, a key indicator of purity.

Methodology:

-

Sample Preparation: Finely grind a small amount of the crystalline solid to ensure uniform heat distribution.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm. The packing density is critical; loose packing can lead to inaccurate readings.

-

Apparatus Setup: Place the capillary tube into the heating block of a calibrated digital melting point apparatus.

-

Heating Profile:

-

Set a rapid heating ramp (e.g., 10-15 °C/minute) to approach the expected melting point.

-

Once within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C/minute. This slow ramp is essential to allow for thermal equilibrium between the sample and the thermometer, ensuring high accuracy.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid is observed (T₁).

-

Record the temperature at which the last crystal melts and the sample is completely liquid (T₂).

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (typically < 2 °C).

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

Objective: To quantify the equilibrium solubility of the compound in water at a specified temperature.

Methodology:

-

System Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed, screw-cap glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled. For very fine suspensions, centrifugation may be required.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution). It is critical not to disturb the solid at the bottom.

-

Quantification:

-

Dilute the collected sample with a known volume of a suitable solvent (e.g., water).

-

Analyze the concentration of the compound in the diluted sample using a validated analytical technique, such as HPLC-UV or a quantitative NMR (qNMR) method.

-

-

Calculation: Back-calculate the original concentration in the saturated solution, factoring in the dilution. The result is typically reported in mg/mL or mol/L.

Sources

- 1. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C7H16ClNO | CID 19773564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 622-26-4|2-(Piperidin-4-yl)ethanol|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Piperidin-2-ylethanol | C7H15NO | CID 15144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sigma-1 Receptor as a Therapeutic Target: An In-depth Technical Guide to the Mechanism of Action of 2-(Piperidin-4-yl)ethanol Derivatives

Introduction: The Enigmatic Sigma-1 Receptor and the Promise of Piperidine Scaffolds

The landscape of modern drug discovery is increasingly focused on novel molecular targets that offer the potential to address complex, multifactorial diseases. One such target that has garnered significant attention is the sigma-1 receptor (S1R), a unique intracellular chaperone protein with a pivotal role in cellular homeostasis and stress responses.[1][2] Unlike traditional transmembrane receptors, the S1R resides primarily at the mitochondria-associated membrane of the endoplasmic reticulum (ER), where it acts as a crucial modulator of intracellular signaling.[3] Its involvement in a myriad of cellular processes, including calcium homeostasis, ion channel modulation, and the attenuation of ER stress, has implicated it in the pathophysiology of numerous disorders, particularly those affecting the central nervous system (CNS).[4][5][6][7]

The piperidine moiety has emerged as a key structural feature in the design of high-affinity S1R ligands.[8][9] This technical guide will provide an in-depth exploration of the mechanism of action of a prominent class of these ligands: 2-(piperidin-4-yl)ethanol derivatives. As a Senior Application Scientist, the following sections will not only detail the molecular interactions and downstream signaling cascades but also provide the causal reasoning behind the experimental methodologies used to elucidate this mechanism, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field.

The Core Mechanism: Direct Engagement with the Sigma-1 Receptor

The primary mechanism of action for bioactive 2-(piperidin-4-yl)ethanol derivatives lies in their direct interaction with the S1R. The piperidine ring is a critical pharmacophore that facilitates high-affinity binding to the receptor.[8] The protonated nitrogen atom within the piperidine ring is thought to form a key ionic interaction with the glutamate 172 residue within the S1R binding pocket, an interaction that is a hallmark of many S1R ligands. The 2-ethanol substituent can further influence binding affinity and selectivity through additional hydrogen bonding or hydrophobic interactions, depending on the specific modifications to this side chain.

The interaction of these derivatives with the S1R can be classified as either agonistic or antagonistic. Agonists, upon binding, are believed to induce a conformational change in the S1R, leading to its dissociation from its chaperone partner, the binding immunoglobulin protein (BiP), and subsequent modulation of downstream effectors.[3][10] Antagonists, conversely, bind to the receptor without inducing this conformational change, thereby blocking the binding of endogenous or exogenous agonists.

Caption: Downstream signaling pathways modulated by activated S1R.

Experimental Elucidation of the Mechanism of Action

A robust understanding of the mechanism of action of 2-(piperidin-4-yl)ethanol derivatives as S1R modulators is built upon a foundation of well-designed and validated experimental protocols. The following outlines key assays and the rationale behind their application.

Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor Affinity

Objective: To determine the binding affinity (Ki) of a 2-(piperidin-4-yl)ethanol derivative for the S1R.

Rationale: This assay directly measures the interaction between the test compound and the S1R. [3H]-(+)-pentazocine is a commonly used radiolabeled S1R ligand. [11][12]The assay quantifies the ability of the unlabeled test compound to compete with and displace the radioligand from the receptor, providing a measure of its binding affinity.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize guinea pig liver tissue, which is rich in S1R, in a suitable buffer (e.g., Tris-HCl). [12]Centrifuge the homogenate to pellet the membranes and resuspend them in fresh buffer. Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]-(+)-pentazocine (typically near its Kd value), and varying concentrations of the unlabeled 2-(piperidin-4-yl)ethanol derivative. [11]3. Incubation: Incubate the plate at room temperature for a defined period (e.g., 120 minutes) to allow the binding to reach equilibrium. [11]4. Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the test compound concentration. Use a non-linear regression analysis to fit the data to a one-site competition model and calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Functional Assay to Determine Agonist versus Antagonist Activity

Objective: To characterize a 2-(piperidin-4-yl)ethanol derivative as an S1R agonist or antagonist.

Rationale: Phenytoin is a known allosteric modulator of the S1R that differentially affects the binding of agonists and antagonists. [13][14]It potentiates the binding of S1R agonists while having little to no effect on the binding of antagonists. This assay leverages this property to functionally characterize the test compound.

Step-by-Step Methodology:

-

Assay Setup: Perform a radioligand binding assay as described in Protocol 1. Prepare two sets of competition curves for the 2-(piperidin-4-yl)ethanol derivative: one in the absence and one in the presence of a fixed concentration of phenytoin.

-

Data Analysis: Compare the IC50 values obtained in the presence and absence of phenytoin.

-

Agonist: A significant decrease in the IC50 value (a leftward shift of the competition curve) in the presence of phenytoin indicates that the compound is an S1R agonist. [13] * Antagonist: Little to no change in the IC50 value in the presence of phenytoin suggests that the compound is an S1R antagonist. [13]

-

Caption: Experimental workflow for characterizing S1R ligands.

Structure-Activity Relationship (SAR) and Quantitative Data

The potency and selectivity of 2-(piperidin-4-yl)ethanol derivatives for the S1R are highly dependent on their specific structural features. Modifications to the piperidine nitrogen, the ethanol side chain, and the addition of other aromatic or lipophilic moieties can significantly impact binding affinity. The following table summarizes representative data for piperidine-based S1R ligands, illustrating key SAR principles.

| Compound ID | R-group (Piperidine-N) | Aromatic Moiety (Ar) | σ1 Ki (nM) | Selectivity (σ1 vs. σ2) |

| 1 | Benzyl | Phenyl | 3.2 | Moderate |

| 2 | Benzyl | 4-Hydroxyphenyl | 24 | High |

| 3 | Propyl | 5-Methoxy-tetralin | High | High |

| 4 | H | 5-Indazole | 1.2 | >700 |

| 5 | Methyl | 2-Pyridine | 1,283 | - |

Data synthesized from multiple sources for illustrative purposes. [9][13][15] Key SAR Insights:

-

Piperidine Moiety: The piperidine ring is a crucial element for high-affinity S1R binding. [8]* Nitrogen Substitution: The nature of the substituent on the piperidine nitrogen significantly influences affinity and selectivity. Bulky, lipophilic groups are often well-tolerated.

-

Aromatic Groups: The presence and nature of an aromatic moiety are critical for potent S1R activity, likely participating in π-π stacking interactions within the binding site. [16]* Linker Length: The length of the alkyl chain connecting the piperidine to other functionalities can impact affinity, with optimal lengths often observed. [17]

Conclusion: A Pluripotent Target for Therapeutic Intervention

The 2-(piperidin-4-yl)ethanol scaffold represents a valuable starting point for the design of potent and selective modulators of the sigma-1 receptor. A thorough understanding of their mechanism of action, from direct receptor engagement to the modulation of downstream signaling pathways, is paramount for their successful development as therapeutic agents. The experimental protocols detailed in this guide provide a robust framework for the characterization of these and other S1R ligands. As research into the enigmatic S1R continues to unfold, the insights gained from studying compounds like the 2-(piperidin-4-yl)ethanol derivatives will undoubtedly pave the way for novel treatments for a range of debilitating neurological and psychiatric disorders.

References

-

The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases. (n.d.). Arpha Conference Abstracts. [Link]

-

Nguyen, L., Lucke-Wold, B. P., Mookerjee, S. A., Cavendish, J. Z., Robson, M., Tran, B. L., & Matsumoto, R. R. (2015). Role of Sigma-1 Receptors in Neurodegenerative Diseases. Touro Scholar. [Link]

-

Al-Saabi, A., Al-Ghafri, M., Al-Kindi, M., & Al-Hasani, R. (2023). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(15), 12345. [Link]

-

Nguyen, L., Lucke-Wold, B. P., Mookerjee, S. A., Cavendish, J. Z., Robson, M. J., Tran, B. L., & Matsumoto, R. R. (2015). Role of sigma-1 receptors in neurodegenerative diseases. Journal of pharmacological sciences, 127(1), 17–29. [Link]

-

Al-Ghafri, M., Al-Saabi, A., & Al-Kindi, M. (2024). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Chemical Neuroscience, 15(1), 1-15. [Link]

-

Arias-Reyes, C., Ortiz-Rentería, M., & Garcia-Nino, W. R. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences, 24(4), 3899. [Link]

-

Leone, S., Amata, E., & Ronsisvalle, S. (2016). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Current medicinal chemistry, 23(1), 29-47. [Link]

-

Szałata, M., Satała, G., & Olejarz-Maciej, A. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(24), 4626–4641. [Link]

-

Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. (n.d.). University of Bari Aldo Moro. [Link]

-

The Sigma-1 Receptor in Cellular Stress Signaling. (2019). Frontiers in Neuroscience. [Link]

-

Szałata, M., Satała, G., & Olejarz-Maciej, A. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists wit. ACS Chemical Neuroscience, 12(24), 4626–4641. [Link]

-

Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. (2020). Frontiers in Neurology. [Link]

-

Sigma-1 receptor. (2023). In Wikipedia. [Link]

-

Mishra, A. K., Kumar, R., & Dwivedi, S. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PloS one, 13(1), e0191253. [Link]

-

Sigma-1 Receptor Assays with Fluorescent Ligands. (2025). Celtarys Research. [Link]

-

Matsumoto, R. R., Poupaert, J. H., & Coop, A. (2009). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, Chapter 1, Unit1.18. [Link]

-

Exploring Structural Requirements for Sigma-1 Receptor Linear Ligands: Experimental and Computational Approaches. (2024). Journal of Chemical Information and Modeling. [Link]

-

Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (2022). International Journal of Molecular Sciences. [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC medicinal chemistry, 14(7), 1321–1331. [Link]

-

Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. (1998). Archiv der Pharmazie, 331(1), 3-10. [Link]

-

From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (2022). ChemRxiv. [Link]

-

6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. (2020). Molecules, 25(21), 5038. [Link]

-

Walker, J. M., Bowen, W. D., & Walker, F. O. (1990). Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonism. European journal of pharmacology, 177(1-2), 25–31. [Link]

-

Allosteric Modulators of Sigma-1 Receptor: A Review. (2019). Frontiers in Pharmacology. [Link]

-

The Pharmacology of Sigma-1 Receptors. (2009). Pharmacological reviews, 61(4), 383–434. [Link]

-

Allosteric Modulators of Sigma-1 Receptor: A Review. (2019). ResearchGate. [Link]

Sources

- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 2. Sigma-1 Receptor Assays with Fluorescent Ligands | Celtarys [celtarys.com]

- 3. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 4. eurekaselect.com [eurekaselect.com]

- 5. "Role of Sigma-1 Receptors in Neurodegenerative Diseases" by Linda Nguyen, Brandon P. Lucke-Wold et al. [touroscholar.touro.edu]

- 6. mdpi.com [mdpi.com]

- 7. Role of sigma-1 receptors in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 11. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Allosteric Modulators of Sigma-1 Receptor: A Review [frontiersin.org]

- 15. ricerca.uniba.it [ricerca.uniba.it]

- 16. chemrxiv.org [chemrxiv.org]

- 17. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 2-(Piperidin-4-yl)ethanol Hydrochloride

Introduction

2-(Piperidin-4-yl)ethanol hydrochloride is a substituted piperidine derivative of interest in medicinal chemistry and drug development. As with any synthesized compound intended for pharmaceutical application, unambiguous structural confirmation and purity assessment are paramount. This is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides an in-depth analysis of the expected spectral data for this compound, explains the rationale behind the spectral features, and details field-proven protocols for data acquisition.

The structure of this compound features a piperidine ring protonated at the nitrogen, with an ethanol substituent at the 4-position. This combination of a saturated heterocycle, a primary alcohol, and a hydrochloride salt gives rise to a unique spectral fingerprint that allows for its definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

Predicted ¹H and ¹³C NMR Spectral Data

For this compound, the key structural features to be identified are the ethanol side chain (–CH₂–CH₂–OH), the piperidine ring protons, and the exchangeable protons (–OH and –N⁺H₂–). The protonation of the piperidine nitrogen to form the hydrochloride salt significantly influences the chemical shifts of the adjacent protons (H-2/H-6), shifting them downfield due to the inductive effect of the positive charge.

The predicted chemical shifts provided below are based on established principles of NMR spectroscopy and comparison with structurally similar compounds.[2][3][4][5][6] The exact chemical shifts can vary depending on the solvent and sample concentration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Assignment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

| H-α (–CH₂OH) | ~3.65 | t | ~60 |

| H-β (–CH₂–C) | ~1.55 | q | ~38 |

| H-2, H-6 (axial & eq) | ~3.40 (eq), ~2.95 (ax) | m | ~45 |

| H-3, H-5 (axial & eq) | ~1.95 (eq), ~1.50 (ax) | m | ~30 |

| H-4 (CH) | ~1.70 | m | ~39 |

| –N⁺H₂– | Variable, broad | s | - |

| –OH | Variable, broad | s | - |

Rationale for Assignments:

-

H-α: The methylene protons adjacent to the hydroxyl group are deshielded by the electronegative oxygen, placing their signal around 3.65 ppm.

-

H-2/H-6: These protons are adjacent to the positively charged nitrogen atom, causing a significant downfield shift compared to neutral piperidine.[7] The equatorial protons are typically further downfield than the axial protons.

-

¹³C Shifts: The carbon attached to the oxygen (C-α) is the most downfield in the aliphatic region. The carbons adjacent to the nitrogen (C-2/C-6) are also shifted downfield due to the positive charge.[2]

Standard Protocol for NMR Data Acquisition

This protocol describes a standard method for acquiring high-quality ¹H and ¹³C NMR spectra for a small molecule hydrochloride salt.[8][9][10]

Methodology:

-

Sample Preparation: Weigh 10-20 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean vial.[9][10] Hydrochloride salts often have good solubility in these polar solvents.

-

Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10]

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard (e.g., DSS for D₂O or TMS for DMSO-d₆) can be added, though referencing to the residual solvent peak is often sufficient.

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.[8]

-

¹H Spectrum Acquisition: Acquire a one-dimensional proton spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).

-

¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans are required (e.g., 1024 or more), and a longer relaxation delay may be necessary for full quantitation of all carbon signals.

Workflow for NMR Analysis

The process from sample preparation to final structural confirmation follows a logical workflow.

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds.[11] It is an excellent technique for identifying the presence of specific functional groups.

Characteristic IR Absorptions

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N⁺-H, C-H, and C-O bonds.[12][13]

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3400 - 3200 | O–H stretch (H-bonded) | Strong, Broad | Alcohol (–OH) |

| 2800 - 2400 | N⁺–H stretch | Strong, Broad | Ammonium salt (R₂N⁺H₂) |

| 3000 - 2850 | C–H stretch | Medium-Strong | Aliphatic (CH₂, CH) |

| 1600 - 1575 | N⁺–H bend | Medium | Ammonium salt (R₂N⁺H₂) |

| 1100 - 1000 | C–O stretch | Strong | Primary Alcohol |

Rationale for Assignments:

-

O-H and N⁺-H Stretches: The hydroxyl and ammonium stretches appear as very broad bands due to extensive hydrogen bonding.[11] The N⁺-H stretch of a secondary amine salt often appears as a broad, complex series of bands in the 2800-2400 cm⁻¹ region, sometimes referred to as an "ammonium band".[14][15]

-

C-H Stretch: The peaks just below 3000 cm⁻¹ are characteristic of sp³-hybridized C-H bonds in the piperidine ring and ethanol side chain.[12]

-

C-O Stretch: A strong absorption in the 1100-1000 cm⁻¹ region is a reliable indicator of a primary alcohol C-O bond.[13]

Standard Protocol for ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal to no sample preparation, making it ideal for rapid analysis of solid powders.[16][17][18]

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe the surface with a soft tissue dampened with isopropanol and allow it to dry completely.[18]

-

Background Spectrum: Acquire a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

-

Sample Application: Place a small amount of this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is critical for obtaining a high-quality spectrum.[18]

-

Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, release the pressure arm, remove the sample powder, and clean the crystal surface as described in step 1.

Workflow for FT-IR Analysis

The FT-IR analysis workflow is straightforward and rapid, especially with an ATR accessory.

Caption: Workflow for FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues to its structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like hydrochloride salts.[19][20]

Expected Mass Spectrum and Fragmentation

In positive ion ESI mode, the compound is typically observed as the protonated free base, [M+H]⁺. The hydrochloride salt dissociates in solution, and the free piperidine base (C₇H₁₅NO, MW = 129.20) is then protonated.

-

Expected Molecular Ion: [C₇H₁₅NO + H]⁺ = m/z 130.12

Tandem MS (MS/MS) experiments can induce fragmentation of the molecular ion, providing further structural information. The fragmentation of piperidine derivatives is often initiated at the nitrogen atom and can involve ring-opening or cleavage of substituents.[21]

Table 3: Plausible MS/MS Fragment Ions for m/z 130.12

| m/z (Proposed) | Proposed Loss | Proposed Structure/Fragment |

| 112.11 | H₂O | Loss of water from the protonated molecule |

| 98.10 | C₂H₄O | Loss of the hydroxyethyl group |

| 84.08 | C₂H₆O + H₂ | Ring fragmentation |

Rationale for Fragmentation:

-

Loss of Water (m/z 112): The loss of a neutral water molecule is a very common fragmentation pathway for alcohols.[22][23]

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen (α-cleavage) is a dominant pathway for amines, leading to stable iminium ions.[21][22][24] Loss of the entire ethanol side chain from the 4-position would also be a form of alpha-cleavage relative to the ring.

Standard Protocol for LC-MS (ESI) Data Acquisition

This protocol outlines a general procedure for analyzing a polar compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source.[25][26]

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or a mixture of acetonitrile and water. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

LC Conditions:

-

Column: A reverse-phase C18 column is commonly used, but for highly polar compounds, a HILIC or silica hydride column might provide better retention.[25]

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing an additive like 0.1% formic acid to facilitate protonation and improve peak shape.

-

Flow Rate: Typically 0.2 - 0.5 mL/min.

-

-

MS Conditions (ESI Positive Mode):

-

Ionization Mode: ESI positive.[20]

-

Scan Range: Set a full scan range appropriate for the expected molecular ion, e.g., m/z 50-500.

-

Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve maximum signal intensity for the ion of interest.

-

-

Data Acquisition: Inject the sample onto the LC-MS system. Acquire data in full scan mode to detect the [M+H]⁺ ion. If desired, perform a second run using a product ion scan (MS/MS) on the precursor ion (m/z 130.1) to obtain fragmentation data.

Workflow for Mass Spectrometry Analysis

The MS workflow involves sample preparation, ionization, mass analysis, and data interpretation to confirm the molecular weight.

Caption: Workflow for mass spectrometry analysis.

Conclusion

The comprehensive analysis of this compound using NMR, FT-IR, and MS provides a self-validating system for its structural confirmation. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. FT-IR spectroscopy confirms the presence of key functional groups, including the alcohol and the ammonium salt. Finally, mass spectrometry verifies the exact molecular weight of the parent compound. Together, these three techniques provide an unambiguous and robust characterization essential for researchers and drug development professionals.

References

-

Cogiamanian, A. et al. (n.d.). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Chromatography Online. Available at: [Link]

-

SpectraBase. (n.d.). Piperidine hydrochloride. Wiley. Available at: [Link]

- TCI Chemicals. (n.d.). Product Page for this compound. Available at: (A valid URL for a product page from a major chemical supplier would be cited here).

-

Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. Available at: [Link]

-

University of Wisconsin-Madison. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]

-

Holmes, J. L. et al. (2019). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Crystal Growth & Design. Available at: [Link]

-

NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. Available at: [Link]

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: [Link]

-

Kennepohl, P. et al. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. University of British Columbia. Available at: [Link]

-

Stella, R. et al. (2011). HPLC-MS/MS of Highly Polar Compounds. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Available at: [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Available at: [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Virginia Tech. Available at: [Link]

-

ResearchGate. (n.d.). Comparisons between the experimental available FTIR spectrum of hydrochloride form of heroin. Available at: [Link]

-

National Institutes of Health. (n.d.). Solid-state NMR Analysis of a Boron-Containing Pharmaceutical Hydrochloride Salt. PubMed Central. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

ResearchGate. (2025). Using FTIR-ATR spectroscopy to teach the internal standard method. Available at: [Link]

-

Nandiyanto, A. B. D. et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

-

Burton, R. (2018). MS fragmentation patterns. YouTube. Available at: [Link]

-

Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

-

SpectraBase. (n.d.). Piperidine hydrochloride FTIR Spectrum. Wiley. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19773564, this compound. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15144, 2-Piperidin-2-ylethanol. Available at: [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

-

University of Bath. (2017). How to Prepare and Run a NMR Sample. YouTube. Available at: [Link]

-

National Institutes of Health. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. PubMed Central. Available at: [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

Sources

- 1. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. 2-Piperidineethanol(1484-84-0) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Piperidin-2-ylethanol | C7H15NO | CID 15144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. spectrabase.com [spectrabase.com]

- 16. utm.mx [utm.mx]

- 17. mt.com [mt.com]

- 18. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 19. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. nebiolab.com [nebiolab.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. youtube.com [youtube.com]

- 24. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 25. chromatographyonline.com [chromatographyonline.com]

- 26. researchgate.net [researchgate.net]

The Piperidine Ethanol Scaffold: A Privileged Motif in Drug Discovery

An In-depth Technical Guide on the Biological Activity of Substituted Piperidine Ethanol Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a ubiquitous heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its conformational flexibility and ability to engage in various intermolecular interactions make it a "privileged scaffold" in medicinal chemistry.[3] Among the vast array of piperidine derivatives, those bearing a substituted ethanol moiety at various positions on the ring have garnered significant attention due to their diverse and potent biological activities. This guide provides a comprehensive overview of the synthesis, pharmacological properties, and structure-activity relationships of substituted piperidine ethanol compounds, offering insights for researchers and drug development professionals.

Synthetic Strategies for Substituted Piperidine Ethanols

The synthesis of substituted piperidine ethanols can be achieved through various synthetic routes, often involving the modification of pre-existing piperidine rings or the construction of the ring itself. A common approach involves the catalytic hydrogenation of corresponding pyridine derivatives.[4] Other methods include intramolecular cyclization reactions and multicomponent reactions, which allow for the efficient generation of diverse libraries of substituted piperidines.[1][2] The choice of synthetic strategy is often dictated by the desired substitution pattern and stereochemistry of the final compounds.

Pharmacological Activities of Substituted Piperidine Ethanols

Substituted piperidine ethanol compounds exhibit a broad spectrum of pharmacological activities, impacting various biological targets. The following sections delve into the key therapeutic areas where these compounds have shown promise.

Analgesic Activity

A significant body of research has focused on the analgesic potential of substituted piperidine ethanol derivatives.[5][6][7] The piperidine moiety is a key structural feature in many opioid analgesics, and modifications to this scaffold have led to the development of potent non-opioid analgesics as well.[7]

Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on both the piperidine ring and the ethanol side chain significantly influence analgesic potency. For instance, in a series of 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives, the erythro isomers were found to be remarkably more active than their threo counterparts.[8] Furthermore, certain substitutions on the phenyl rings can enhance potency, with some compounds exhibiting activity two to three times that of codeine.[8]

Table 1: Analgesic Activity of Selected Piperidine Ethanol Derivatives

| Compound | Test Model | Potency | Reference |

| dl-erythro-1-phenyl-2-(substituted phenyl)-2-[4-(p-methoxybenzyl)-1-piperazinyl]ethanol derivatives | Not specified | 2-3 times that of codeine | [8] |

| 4-(4'-bromo-phenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide (PD5) | Not specified | IC50 = 0.06 mM (antiplatelet activity, related to pain pathways) | [9] |

| Quaternary salts of alkyl piperidine with various phenacyl bromides | Tail immersion method | Varying degrees of analgesia | [5][6] |

Antihistaminic and Anticholinergic Activities

Substituted piperidine ethanols are also prominent in the development of H1-antihistamines. Derivatives of diphenylpyraline and bamipine, which contain a piperidine ethanol-like core, have demonstrated potent H1-receptor antagonistic activity.[10] SAR studies in this area have shown that substitutions on the piperidine ring can modulate antihistaminic potency.[10] For example, substitution at the 2-position of the piperidine ring in diphenylpyraline derivatives generally increased their antimycobacterial potency, while slightly decreasing H1-receptor antagonistic potency.[10]

The structural similarity of the piperidine ethanol scaffold to acetylcholine has also led to the exploration of these compounds as anticholinergic agents. Their ability to interact with muscarinic acetylcholine receptors makes them candidates for treating conditions characterized by cholinergic overactivity.

Activity in Central Nervous System (CNS) Disorders

The piperidine nucleus is a key feature in many CNS-active drugs.[3][11] Substituted piperidine ethanols have been investigated for their potential in treating a range of CNS disorders, including neurodegenerative diseases and pain.[12][13]

In the context of Alzheimer's disease, piperidine derivatives have been designed as acetylcholinesterase (AChE) inhibitors.[14][15][16] By inhibiting the breakdown of acetylcholine, these compounds can help to alleviate the cognitive symptoms of the disease. Donepezil, a well-known drug for Alzheimer's, is a piperidine-based AChE inhibitor.[14] SAR studies have shown that the introduction of bulky moieties and alkyl or phenyl groups on the benzamide portion of certain piperidine derivatives can dramatically enhance their anti-AChE activity.[15] Some compounds have shown remarkable selectivity for AChE over butyrylcholinesterase (BuChE).[15][16]

The antioxidant properties of some piperidine derivatives also contribute to their neuroprotective potential.[17][18][19] Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases, and compounds that can scavenge free radicals may help to slow disease progression.[20][21]

The natural alkaloid piperine, which contains a piperidine moiety, has been shown to modulate several neurotransmitter systems, including serotonin, norepinephrine, and GABA.[22][23] This has led to investigations into its anticonvulsant and antidepressant effects. The mechanism of action for its anticonvulsant properties is suggested to involve the antagonism of Na+ channels.[22][23]

Antimicrobial and Antioxidant Activities

Certain substituted piperidine ethanol derivatives have demonstrated antimicrobial activity. For instance, 2-substituted derivatives of diphenylpyraline and bamipine have been shown to inhibit the growth of Mycobacterium tuberculosis.[10] Additionally, various piperidine derivatives have been evaluated for their antioxidant potential, with some compounds exhibiting significant free radical scavenging activity.[17][18][19]

Structure-Activity Relationships (SAR)

The biological activity of substituted piperidine ethanol compounds is highly dependent on their structural features. Key SAR insights include:

-

Stereochemistry: The relative stereochemistry of substituents on the piperidine ring can have a profound impact on activity, as seen with the erythro and threo isomers of analgesic compounds.[8]

-

Substitution on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen is crucial for modulating activity and selectivity. For example, a basic nitrogen atom appears to be important for anti-AChE activity.[15]

-

Substitution on the Ethanol Side Chain: Modifications to the ethanol side chain, including the nature of the substituent on the oxygen and the presence of aromatic rings, significantly influence pharmacological properties.

-

Aromatic Substituents: The substitution pattern on any aromatic rings present in the molecule can fine-tune potency and selectivity for different biological targets.

Caption: General Structure-Activity Relationship (SAR) considerations for substituted piperidine ethanol compounds.

Experimental Protocols

Tail Immersion Test for Analgesic Activity

This protocol is a common in vivo method for assessing the analgesic potential of test compounds.

Caption: Workflow for the tail immersion test to evaluate analgesic activity.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize mice or rats to the experimental setup for a few days prior to the experiment.

-

Compound Administration: Administer the test compound or vehicle control (e.g., saline) via the desired route (e.g., intraperitoneal injection).

-

Baseline Measurement: Before compound administration, determine the baseline tail-flick latency for each animal by immersing the distal 2-3 cm of the tail in a constant temperature water bath (typically 52-55°C). A cut-off time (e.g., 15 seconds) is set to prevent tissue damage.

-

Post-Treatment Measurements: At predetermined time intervals after compound administration (e.g., 30, 60, 90, and 120 minutes), repeat the tail immersion and record the latency of tail withdrawal.

-

Data Analysis: The analgesic effect is determined by a statistically significant increase in the tail-flick latency in the compound-treated group compared to the vehicle-treated group.

In Vitro H1-Receptor Antagonist Activity Assay

This protocol outlines a method for determining the H1-receptor antagonistic activity of a compound using a radioligand binding assay.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the human H1 receptor (e.g., CHO or HEK293 cells).

-

Binding Assay: In a multi-well plate, incubate the cell membranes with a known concentration of a radiolabeled H1-receptor antagonist (e.g., [3H]pyrilamine) in the presence of varying concentrations of the test compound.

-

Incubation and Filtration: Incubate the mixture to allow for binding equilibrium. Then, rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). This is a measure of the compound's affinity for the H1 receptor.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is a widely used colorimetric method to screen for AChE inhibitors.

Caption: Workflow for the Ellman's method to assess AChE inhibition.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of acetylcholinesterase, the test compound at various concentrations, acetylthiocholine iodide (the substrate), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Enzyme-Inhibitor Incubation: In a microplate, pre-incubate the AChE enzyme with different concentrations of the test compound or vehicle for a specific period (e.g., 15 minutes).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (acetylthiocholine) and DTNB to each well.

-

Colorimetric Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form the yellow-colored 5-thio-2-nitrobenzoate anion. Monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor). Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.

Conclusion and Future Perspectives

Substituted piperidine ethanol compounds represent a versatile and pharmacologically significant class of molecules. Their broad range of biological activities, including analgesic, antihistaminic, and CNS-modulating effects, underscores their potential in drug discovery. The continued exploration of the structure-activity relationships of these compounds will be crucial for the design of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. Future research may focus on the development of novel synthetic methodologies to access a wider diversity of substituted piperidine ethanols and the use of computational modeling to guide the design of next-generation drug candidates. The rich chemical space of the piperidine ethanol scaffold promises to yield further breakthroughs in the treatment of a variety of diseases.

References

- Jahan, S., Akhtar, S., Kamil, A., Mushtaq, N., Saify, Z. S., & Arif, M. (n.d.). Analgesic activity of alkyl piperidine derivatives.

- Jahan, S., Akhtar, S., Kamil, A., Mushtaq, N., Saify, Z. S., & Arif, M. (2016). Analgesic activity of alkyl piperidine derivatives. ResearchGate.

- Shimokawa, N., Nakamura, H., Shimakawa, K., Minami, H., & Nishimura, H. (1979). Studies on analgesic agents. 1.1a Preparation of 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives and structure-activity relationships. Journal of Medicinal Chemistry, 22(1), 58–63.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- Weis, R., Schweiger, K., Faist, J., Rajkovic, E., Kungl, A. J., Fabian, W. M. F., Schunack, W., & Seebacher, W. (2008). Antimycobacterial and H1-antihistaminic activity of 2-substituted piperidine derivatives. Bioorganic & Medicinal Chemistry, 16(24), 10326–10331.

- Ansari, S., Arif, S., Mushtaq, N., & Leghari, Q. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing.

- Structure Activity Relationships. (n.d.). Drug Design Org.

- Jahan, S., Khan, K. M., Naeem, S., & Siddiqui, S. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Medicinal Chemistry Research, 22(10), 4765–4772.

- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.

- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention, 5(5), 40-42.

- Singh, S., Kumar, A., & Singh, R. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry, 23(13), 1221–1259.

- Rahman, M. A., & Kim, Y.-S. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI.

- Piperidine derivatives for the control of Parkinson's and Alzheimer's. (n.d.). Innoget.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate.

- (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

- Goti, G., Parmeggiani, F., Cardona, F., & Goti, A. (2017). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 22(12), 2208.

- WO2006043064A1 - Piperidines and related compounds for treatment of alzheimer's disease. (n.d.). Google Patents.

- Sugimoto, H., Tsuchiya, Y., Sugumi, H., Higurashi, K., Karibe, N., Iimura, Y., Sasaki, A., Kawakami, Y., Chiba, T., & Muramoto, K. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 33(7), 1880–1887.

- (2018). Antioxidant potential of piperidine containing compounds-a short review. SciSpace.

- Rahman, M. A., & Kim, Y.-S. (2025). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. ResearchGate.

- The Search for Biologically Active Compounds in the Series of N-ethoxyethylpiperidine Derivatives. (n.d.). ResearchGate.

- Russell, R. K., Press, J. B., Rampulla, R. A., McNally, J. J., Falotico, R., Keiser, J. A., Bright, D. A., & Tobia, A. (1995). New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists. Journal of Medicinal Chemistry, 38(20), 4026–4032.

- (2025). Structure—Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives.

- Rather, R. A., & Bhagat, M. (2017). Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. Bioorganic & Medicinal Chemistry Letters, 27(7), 1693–1699.

- Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821–4829.

- Szałata, G., Podlewska, S., Stary, D., Kuder, K. J., Koczurkiewicz-Adamczyk, P., Pękala, E., Satała, G., Bojarski, A. J., & Starzycka-Bubak, M. (2021). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. ACS Chemical Neuroscience, 12(2), 266–282.

- Ishikawa, M., Furuuchi, T., Yamauchi, M., Yokoyama, F., Kakui, N., & Sato, Y. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441–5448.

- Viegas, C., Jr, Bolzani, V. da S., Barreiro, E. J., & Fraga, C. A. M. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & Medicinal Chemistry, 13(13), 4184–4190.

- Structure–activity relationship of piperidine derivatives with.... (n.d.). ResearchGate.

- Kasé, Y., Miyata, T., & Kataoka, M. (1976). Neurobiology of piperidine: its relevance to CNS function. Advances in Biochemical Psychopharmacology, 15, 5–16.

- Szałata, G., Podlewska, S., Stary, D., Kuder, K. J., Koczurkiewicz-Adamczyk, P., Pękala, E., Satała, G., Bojarski, A. J., & Starzycka-Bubak, M. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists wit. ResearchGate.

- Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. (n.d.). ResearchGate.

- Szałata, G., Podlewska, S., Stary, D., Kuder, K. J., Koczurkiewicz-Adamczyk, P., Pękala, E., Satała, G., Bojarski, A. J., & Starzycka-Bubak, M. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(2), 266–282.

- Methylphenidate. (n.d.). Wikipedia.

- D'Hooge, R., Pei, Y.-Q., Raes, A., Lebrun, P., van Bogaert, P. P., & de Deyn, P. P. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels, 9(5), 285–295.

- D'Hooge, R., Pei, Y.-Q., Raes, A., Lebrun, P., van Bogaert, P. P., & de Deyn, P. P. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. ResearchGate.

- (2016). Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [ouci.dntb.gov.ua]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. researchgate.net [researchgate.net]

- 7. longdom.org [longdom.org]

- 8. Studies on analgesic agents. 1.1a Preparation of 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimycobacterial and H1-antihistaminic activity of 2-substituted piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neurobiology of piperidine: its relevance to CNS function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Piperidine derivatives for the control of Parkinson's and Alzheimer's [innoget.com]

- 14. ijpsi.org [ijpsi.org]